

# Technical Support Center: Therapeutic Antibody Development Against Tn Antigen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tn Antigen*

Cat. No.: *B014074*

[Get Quote](#)

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on therapeutic antibodies targeting the tumor-associated **Tn antigen** (GalNAc $\alpha$ 1-O-Ser/Thr).

## Frequently Asked Questions (FAQs)

### Q1: What is the Tn antigen, and why is it a compelling target for cancer therapy?

The **Tn antigen** is a carbohydrate antigen consisting of a single N-acetylgalactosamine (GalNAc) residue linked to a serine or threonine on a polypeptide chain (GalNAc $\alpha$ 1-O-Ser/Thr) [1][2]. It is a precursor for all extended O-GalNAc glycans[3]. In healthy tissues, the **Tn antigen** is typically shielded or further glycosylated to form more complex structures like the T antigen[1][4][5]. However, in many carcinomas (including breast, colon, pancreas, and lung), defects in glycosylation machinery, such as mutations in the T-synthase enzyme or its chaperone Cosmc, lead to the accumulation and prominent expression of the **Tn antigen** on the cell surface[1][2][4][6]. This cancer-specific expression makes it an attractive "pan-carcinoma" target for therapeutic antibodies[4][6]. Its expression is often correlated with cancer progression, metastasis, and poor prognosis[4][5][7].

### Q2: What are the primary challenges in developing therapeutic antibodies against the Tn antigen?

Developing effective therapeutic antibodies against the **Tn antigen** is exceptionally difficult due to several key factors:

- Poor Immunogenicity: The **Tn antigen** is a very small, single-sugar molecule, making it a poor immunogen. It struggles to elicit a strong immune response necessary for generating high-affinity antibodies[4][6][7].
- High Specificity Requirement: The antibody must be highly specific for the **Tn antigen** and not cross-react with structurally similar glycans, such as the T antigen (Tn with an extra galactose), sialyl-Tn (sTn) antigen (Tn with a sialic acid), or the Blood Group A antigen, which also contains a terminal GalNAc residue[6][8].
- Immune Tolerance: Because Tn is technically a "self" molecule and a normal biosynthetic precursor (though usually hidden), the immune system may have tolerance mechanisms that prevent a robust response against it[4][6].
- Epitope Complexity: The antigenicity of Tn can be influenced by the underlying peptide sequence and the density of glycosylation[9][10]. Some antibodies recognize the carbohydrate alone, while others, particularly more specific IgG antibodies, recognize the **Tn antigen** in the context of a specific peptide motif[9][11].

## Q3: My anti-Tn antibody shows cross-reactivity. What are the likely off-targets?

Cross-reactivity is a major hurdle. The most common off-targets for anti-Tn antibodies are:

- T Antigen (Core 1): Formed by adding a galactose residue to Tn (Gal $\beta$ 1-3GalNAc $\alpha$ -Ser/Thr) [4][11].
- Sialyl-Tn (sTn) Antigen: Formed by adding a sialic acid to Tn (Neu5Ac $\alpha$ 2-6GalNAc $\alpha$ -Ser/Thr) [4][11].
- Blood Group A Antigen: This structure contains a terminal  $\alpha$ -linked GalNAc residue, which can be recognized by less specific anti-Tn antibodies[6][8].
- Human IgA1: The hinge region of circulating human IgA1 contains the **Tn antigen**, which can be a significant confounding factor for biomarker studies and therapeutic applications[3].

[12].

- Forssman Antigen: Another glycan structure that includes a terminal GalNAc residue[3].

## Q4: How can the immunogenicity of the Tn antigen be improved for antibody generation?

To overcome the poor immunogenicity of the **Tn antigen**, several strategies are employed:

- Carrier Protein Conjugation: The small **Tn antigen** is covalently attached to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[6]. This complex is much more likely to be recognized by the immune system.
- Synthetic Glycopeptides: Using a synthetic peptide that corresponds to a protein backbone known to carry the **Tn antigen** in cancer (e.g., from MUC1) can present the antigen in a more natural context[6][11]. This can lead to antibodies with higher specificity for the combined glycopeptide epitope[11].
- Antigen Clustering: Presenting multiple **Tn antigens** in close proximity, for instance by conjugating them to alginate, can significantly improve the binding of specific antibodies and enhance the immune response[13].

## Q5: What are the key differences between IgM and IgG monoclonal antibodies generated against the Tn antigen?

The immunoglobulin class can significantly influence the specificity of an anti-Tn antibody.

- IgM Antibodies: Often bind to the terminal GalNAc residue of the **Tn antigen** with less regard for the underlying peptide sequence[9]. They may show broader reactivity to glycoproteins but can also have a higher risk of cross-reactivity with other GalNAc-containing structures[9].
- IgG Antibodies: In contrast, IgG antibodies frequently recognize the **Tn antigen** within the context of a specific peptide motif[9]. This makes them generally more specific but potentially limited to recognizing Tn on a smaller subset of glycoproteins[9].

## Process Diagrams

Here are diagrams illustrating key biological and experimental workflows.

```
dot digraph "Tn Antigen Biosynthesis Pathway" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Polypeptide [label="Polypeptide Chain\n(Ser/Thr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tn_Antigen [label="Tn Antigen\n(GalNAcα1-Ser/Thr)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; T_Antigen [label="T Antigen (Core 1)\n(Galβ1-3GalNAcα1-Ser/Thr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sTn_Antigen [label="Sialyl-Tn Antigen\n(Neu5Acα2-6GalNAc-Ser/Thr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Core3 [label="Core 3 Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_O_Glycans [label="Complex O-Glycans", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Polypeptide -> Tn_Antigen [label="ppGalNAcTs"]; Tn_Antigen -> T_Antigen [label=" T-synthase\n(C1GalT1)"]; Tn_Antigen -> sTn_Antigen [label=" ST6GalNAc-I"]; Tn_Antigen -> Core3 [label=" C3GnT"]; T_Antigen -> Complex_O_Glycans [label=" Further\nGlycosyltransferases"];

// Invisible node for layout subgraph { rank=same; T_Antigen; sTn_Antigen; Core3; } }
```

Caption: Biosynthesis of **Tn antigen** and related O-glycan structures.

```
dot digraph "Antibody Development Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Antigen_Design [label="1. Antigen Design\n(e.g., Tn-KLH conjugate,\nSynthetic Glycopeptide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunization [label="2. Immunization & B-Cell Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Generation [label="3. Antibody Generation\n(Hybridoma or Phage Display)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="4. Multi-Stage Specificity Screening\n(Positive/Negative Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="5. Lead Candidate Validation\n(IHC, ELISA, Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Production [label="6. Scale-up Production & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antigen\_Design -> Immunization; Immunization -> Generation; Generation -> Screening; Screening -> Validation; Validation -> Production; } Caption: Workflow for developing and validating specific anti-Tn antibodies.

## Troubleshooting Guides

### Problem 1: High background or non-specific staining in Immunohistochemistry (IHC) / Immunofluorescence (IF).

| Potential Cause                         | Recommended Solution                                                                                                                                                                                    | Explanation                                                                                                                                                                                            |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Non-specific secondary antibody binding | Incorporate a blocking step using serum from the same species as the secondary antibody host.                                                                                                           | The serum contains immunoglobulins that will bind to non-specific sites in the tissue, preventing the secondary antibody from doing so.                                                                |
| Antibody recognizes other glycans       | Perform a hapten inhibition or competition assay. Pre-incubate the primary antibody with free Tn antigen or related structures (T, sTn, Blood Group A oligosaccharides) before adding it to the tissue. | If binding is inhibited by free Tn but not by other structures, it confirms specificity. If other glycans also inhibit binding, it confirms cross-reactivity. <a href="#">[8]</a> <a href="#">[14]</a> |
| Endogenous biotin or enzyme activity    | Use appropriate blocking kits for endogenous biotin (if using streptavidin-based detection) or quench endogenous peroxidase activity with a hydrogen peroxide solution.                                 | These endogenous molecules can produce false-positive signals if not adequately blocked.                                                                                                               |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal primary antibody concentration that gives a strong specific signal with low background.                                                         | Using too much antibody increases the likelihood of low-affinity, non-specific binding.                                                                                                                |

## Problem 2: Antibody validation shows binding to Tn-negative cell lines or normal tissues.

| Potential Cause                             | Recommended Solution                                                                                                                                   | Explanation                                                                                                                                                                                  |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cross-reactivity with Blood Group A antigen | Test the antibody against A-type red blood cells or Blood Group A-positive tissue. An ideal therapeutic candidate should be negative.[15]              | The Blood Group A trisaccharide has a terminal GalNAc that can be recognized by some anti-Tn antibodies.[6][8]                                                                               |
| Cross-reactivity with IgA1                  | Use an ELISA or Western blot to test for reactivity against purified human IgA1.                                                                       | Circulating IgA1 contains Tn in its hinge region, and an antibody that recognizes it would have limited therapeutic or diagnostic use.[3]                                                    |
| Recognition of the peptide backbone         | Test the antibody's binding to the non-glycosylated peptide backbone used in the immunogen.                                                            | Some antibodies may have reactivity to the peptide carrier, which would lead to non-specific binding.[11]                                                                                    |
| Intracellular staining in normal tissue     | Carefully examine the subcellular localization of staining. Use high-resolution imaging to distinguish between cell surface and intracellular signals. | The Tn antigen is a normal biosynthetic precursor and may be found inside healthy cells in the Golgi apparatus. True cancer-specific staining should be primarily on the cell surface.[3][4] |

## Problem 3: Low antibody titer or poor immune response during immunization.

| Potential Cause                    | Recommended Solution                                                                                                                                                                                | Explanation                                                                                                                                                          |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor immunogenicity of the antigen | Ensure the Tn antigen is conjugated to a strong immunogenic carrier like KLH. [6] Consider using a synthetic glycopeptide that mimics a natural cancer epitope to provide a T-cell help signal.[6]  | The small size of the Tn antigen requires it to be presented to the immune system as part of a larger, more complex molecule to be recognized effectively.[6]        |
| Immune tolerance                   | Consider using different mouse strains or immunization strategies. Phage display technology can be an alternative to conventional immunization, as it bypasses in vivo tolerance mechanisms.[4] [7] | The immune system is programmed to avoid attacking "self" molecules. In vitro methods like phage display can identify binders without this biological constraint.[4] |
| Incorrect antigen presentation     | Use an antigen design that promotes clustering of the Tn moiety. This can be achieved through chemical conjugation or by using a peptide backbone with multiple glycosylation sites.[13]            | A higher density of the target epitope can lead to a stronger and more specific immune response.                                                                     |

## Quantitative Data Summary

**Table 1: Reported Expression of Tn Antigen in Various Cancers**

| Cancer Type        | Reported Frequency of Tn Expression                                           | Reference |
|--------------------|-------------------------------------------------------------------------------|-----------|
| General Carcinomas | Expressed in a majority; ~90% of carcinomas                                   | [4][16]   |
| Prostate Cancer    | Highly variable, reports range from 20% to 90% depending on the antibody used | [8][13]   |
| Ovarian Carcinoma  | High expression associated with disease stage and low survival                | [4]       |
| Breast Cancer      | Expression associated with lymph node metastasis                              | [4]       |
| Gastric Carcinoma  | Expression associated with lower survival rates                               | [4]       |
| Pancreatic Cancer  | Highest frequency, reaching ~93% of cases                                     | [17]      |

Note: The reported frequencies can vary significantly due to the different specificities of the antibodies used for detection.[8]

## Table 2: Specificity Profile of Selected Anti-Tn Monoclonal Antibodies

| Antibody | Class         | Immunogen           | Known Specificity / Cross-Reactivity                                                              | Reference |
|----------|---------------|---------------------|---------------------------------------------------------------------------------------------------|-----------|
| CU-1     | IgG3          | Purified Tn antigen | Does not cross-react with Blood Group A antigen.                                                  | [15]      |
| 1E3      | Not specified | Not specified       | Cross-reacts with Blood Group A trisaccharide, GalNAc $\alpha$ 1-6Gal, and potentially sialyl-Tn. | [8]       |
| Remab6   | Human IgG1    | Murine anti-Tn      | Specific for Tn on glycoproteins; no recognition of human IgA1.                                   | [3]       |
| JA3      | IgG1          | Jurkat cells        | Recognizes Tn within a specific peptide context (GSPP or GSPAPP).                                 | [9]       |
| JA5      | IgG1          | Jurkat cells        | Recognizes Tn within the GSP peptide motif.                                                       | [9]       |
| JA1      | IgM           | Jurkat cells        | Binds terminal GalNAc irrespective of peptide context; broader reactivity.                        | [9]       |

```
dot digraph "IHC Troubleshooting Logic" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];\n\n// Nodes Start [label="High Background / Non-Specific\nStaining in IHC?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Cause1 [label="Is secondary Ab non-specific?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Solution1 [label="Action: Add blocking step with\nserum from secondary Ab host species.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Cause2 [label="Is primary Ab cross-reactive?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Solution2 [label="Action: Perform hapten inhibition assay\nwith T, sTn, and BGA glycans.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Cause3 [label="Is Ab concentration too high?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Solution3 [label="Action: Titrate primary antibody to\nfind optimal concentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; End [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];\n\n// Edges Start -> Cause1 [label=" Check"]; Cause1 -> Solution1 [label=" Yes"]; Cause1 -> Cause2 [label=" No"]; Cause2 -> Solution2 [label=" Yes"]; Cause2 -> Cause3 [label=" No"]; Cause3 -> Solution3 [label=" Yes"]; Solution1 -> End; Solution2 -> End; Solution3 -> End; Cause3 -> End [label=" No\n(Investigate other causes)"]; }
```

Caption: Troubleshooting logic for high background staining in IHC.

## Key Experimental Protocols

### Protocol 1: ELISA for Screening Anti-Tn Antibody Specificity

This protocol describes a competitive ELISA to ensure an antibody binds specifically to the **Tn antigen** and not to related structures.

Materials and Reagents:

- 96-well high-binding ELISA plates
- Tn-BSA conjugate (for coating)

- Blocking buffer (e.g., 5% BSA in PBS)
- Wash buffer (PBS with 0.05% Tween-20, PBST)
- Antibody candidates (from hybridoma supernatant or purified)
- Competitor antigens: GalNAc, Tn-glycopeptide, T-glycopeptide, sTn-glycopeptide, Blood Group A oligosaccharide-BSA conjugate, non-glycosylated peptide-BSA conjugate, human IgA1.
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
- TMB substrate and Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader (450 nm)

**Procedure:**

- Coating: Coat wells with 100 µL of Tn-BSA (1-5 µg/mL in PBS) overnight at 4°C.
- Washing: Wash plates 3 times with 200 µL of PBST.
- Blocking: Block non-specific sites by adding 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
- Washing: Repeat the wash step (step 2).
- Competition:
  - In separate tubes, pre-incubate a fixed, sub-saturating concentration of your primary antibody candidate with a serial dilution of each competitor antigen for 1 hour at room temperature. Include a "no competitor" control.
  - Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate.
  - Incubate for 1-2 hours at room temperature.

- Washing: Repeat the wash step (step 2).
- Secondary Antibody: Add 100  $\mu$ L of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions in blocking buffer) to each well. Incubate for 1 hour at room temperature.
- Washing: Wash plates 5 times with 200  $\mu$ L of PBST.
- Detection: Add 100  $\mu$ L of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-20 minutes).
- Stopping Reaction: Add 50  $\mu$ L of Stop Solution to each well.
- Reading: Read the absorbance at 450 nm. A significant decrease in signal only in the presence of Tn competitors indicates high specificity.

## Protocol 2: Immunohistochemistry (IHC-P) for Tn Antigen Detection

This protocol provides a general workflow for detecting **Tn antigen** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

### Materials and Reagents:

- FFPE tissue sections on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Wash Buffer (e.g., TBS with 0.05% Tween-20, TBST)
- Peroxidase block (e.g., 3% H<sub>2</sub>O<sub>2</sub>)
- Blocking serum (from the same species as the secondary antibody)
- Anti-Tn primary antibody

- Biotinylated secondary antibody and Streptavidin-HRP conjugate (or HRP-polymer-based detection system)
- DAB substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded ethanol series, and finally in distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated Antigen Retrieval Buffer (e.g., in a steamer or water bath at 95-100°C for 20-40 minutes). Allow slides to cool to room temperature.
- Peroxidase Block: Incubate slides with peroxidase block for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
- Blocking: Incubate slides with blocking serum for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody: Drain blocking serum (do not wash) and apply the anti-Tn primary antibody at its optimal dilution. Incubate overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash slides 3 times with TBST.
- Secondary Antibody & Detection: Apply the detection system reagents (e.g., biotinylated secondary antibody followed by Streptavidin-HRP) according to the manufacturer's protocol. Perform wash steps between incubations.
- Chromogen: Apply the DAB solution and incubate until a brown precipitate is visible under the microscope. Immediately stop the reaction by immersing the slide in water.
- Counterstaining: Lightly counterstain with hematoxylin.

- Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.
- Analysis: Examine under a microscope. Use Tn-positive tumor tissue (e.g., human gastrointestinal tumor) as a positive control and tissue known to be Tn-negative as a negative control.[\[16\]](#) A slide incubated without the primary antibody should also be included to check for non-specific background from the detection system.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Antibody Development against Tn and Sialyl-Tn Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Custom Anti-Tn Antibody Development for Tumor Biomarker Discovery - Creative Biolabs [creative-biolabs.com]
- 7. Challenges in Antibody Development against Tn and Sialyl-Tn Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolving Conflicting Data on Expression of the Tn Antigen and Implications for Clinical Trials with Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Tn antigenicity with a panel of new IgM and IgG1 monoclonal antibodies raised against leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Specificities of anti-sialyl-Tn and anti-Tn monoclonal antibodies generated using novel clustered synthetic glycopeptide epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoglobulin G3 monoclonal antibody directed to Tn antigen (tumor-associated alpha-N-acetylgalactosaminyl epitope) that does not cross-react with blood group A antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tn Antigen Monoclonal Antibody (Tn 218) (MA1-90544) [thermofisher.com]
- 17. Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Therapeutic Antibody Development Against Tn Antigen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014074#challenges-in-developing-therapeutic-antibodies-against-tn-antigen>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)